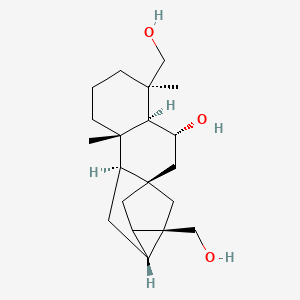
Trachyloban-6B,17,18-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachyloban-6B,17,18-triol is a diterpenoid compound characterized by a pentacyclic carbon skeleton with a tricyclo [3.2.1.0] octane system for the rings C, D, and E. This compound is part of the trachylobane family of diterpenes, which are known for their complex molecular structures and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trachyloban-6B,17,18-triol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to the trachylobane skeleton, while the second phase employs chemical C-H oxidation methods to introduce the hydroxyl groups at the 6B, 17, and 18 positions . Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and catalytic amounts of transition metals like palladium or ruthenium .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trachyloban-6B,17,18-triol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex diterpenoids.
Biology: Investigated for its role in plant defense mechanisms and as a potential bioactive compound.
Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.
Industry: Utilized in the development of natural product-based pesticides and herbicides
Mechanism of Action
The mechanism of action of trachyloban-6B,17,18-triol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the antiapoptotic protein Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- ent-Trachyloban-18-oic acid
- ent-Trachyloban-3β-ol
- ent-18-Hydroxy-trachyloban-3-one
- Isopimara-7,15-dien-3β-ol
Uniqueness
Trachyloban-6B,17,18-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other trachylobane diterpenoids. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility as a synthetic intermediate and bioactive compound .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,3R,4S,5R,9S,10R,12R,13S)-5,13-bis(hydroxymethyl)-5,9-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |
InChI |
InChI=1S/C20H32O3/c1-17(10-21)4-3-5-18(2)15-6-12-13-7-19(15,8-14(23)16(17)18)9-20(12,13)11-22/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
BKQODMJLTYMIPZ-XMGBTHNHSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)CO)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2CC5C(C3)C5(C4)CO)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


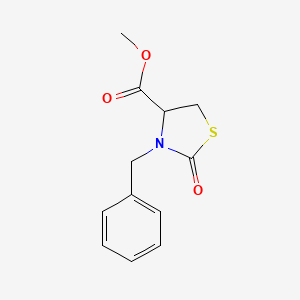
![3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395319.png)

![2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
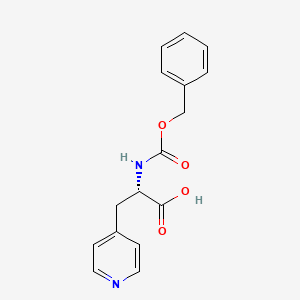
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)
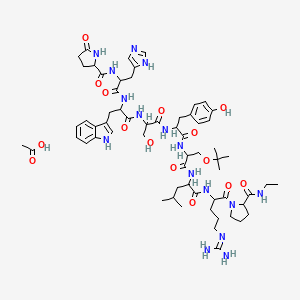
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)
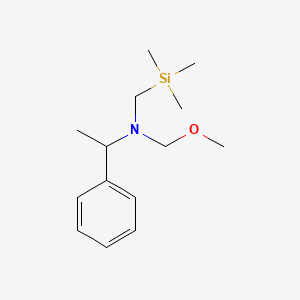

![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)
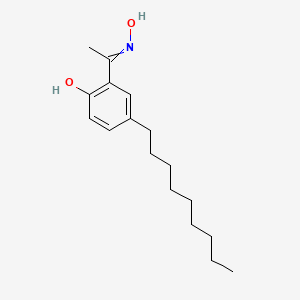
![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
